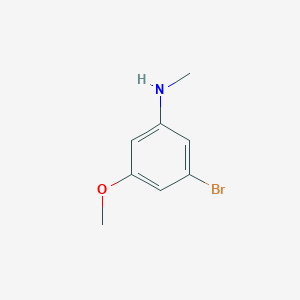

3-Bromo-5-methoxy-N-methylaniline

Description

3-Bromo-5-methoxy-N-methylaniline (CAS: 16618-68-1) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . It is characterized by a bromine atom at the 3-position, a methoxy group (-OCH₃) at the 5-position, and an N-methylated amine group. This compound is typically synthesized via alkylation of 3-bromo-5-methoxyaniline using methyl iodide (MeI) in the presence of nBuLi, yielding a brown oil product . Its primary application lies in organic synthesis, particularly as a monomer in Pd⁰-catalyzed C(sp³)–H activation reactions .

Properties

IUPAC Name |

3-bromo-5-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUFBECNEYNSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-N-methylaniline. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another approach involves the methoxylation of 3-bromo-N-methylaniline. This can be achieved using methanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Bromo-5-methoxy-N-methylaniline may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-5-methoxy-N-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of bioactive molecules and probes for biological studies.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The methyl group on the nitrogen atom can also modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs differ in substituent type, position, or alkylation patterns:

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The methoxy group (-OCH₃) in 3-bromo-5-methoxy-N-methylaniline increases polarity compared to methyl-substituted analogs (e.g., 3-bromo-5-methylaniline), enhancing solubility in polar solvents like THF or methanol .

- Electronic Effects : Methoxy acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution, whereas bromine (electron-withdrawing) directs reactivity to specific positions. In contrast, fluorine in 3-bromo-5-fluoro-N,N-diethylaniline exerts strong electron-withdrawing effects, altering reaction pathways .

- Boiling Points: N-methylation reduces hydrogen-bonding capacity, lowering boiling points compared to non-alkylated analogs (e.g., 3-bromo-5-methoxyaniline) .

Biological Activity

3-Bromo-5-methoxy-N-methylaniline is an organic compound classified as an aniline derivative. It features a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group attached to the nitrogen atom of the aniline ring. This unique structure imparts specific biological activities that are of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 216.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The compound's structure contributes to its reactivity and interaction with biological systems, making it a valuable subject for research.

The biological activity of 3-Bromo-5-methoxy-N-methylaniline is influenced by its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine and methoxy groups can modulate binding affinities and specificities, while the methyl group on the nitrogen can affect pharmacokinetics such as solubility and metabolic stability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of similar aniline structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's mechanism may involve inducing apoptosis in cancer cells, as evidenced by flow cytometry results demonstrating increased apoptosis rates in treated MCF cell lines .

Case Study: Anticancer Efficacy

In a study involving tumor-bearing mice, treatment with 3-Bromo-5-methoxy-N-methylaniline derivatives resulted in significant suppression of tumor growth. The observed IC values indicated effective cytotoxicity against specific cancer cell lines, suggesting that structural modifications could enhance its therapeutic potential.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-Bromo-5-methoxy-N-methylaniline. Variations in substitution patterns can significantly alter potency and selectivity against biological targets. Comparative studies with similar compounds reveal that modifications to the bromine or methoxy groups can enhance or diminish biological efficacy.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-N-methylaniline | Lacks methoxy group | Reduced reactivity |

| 5-Methoxy-N-methylaniline | Lacks bromine atom | Altered chemical properties |

| 3-Bromo-4-methoxy-N-methylaniline | Different substitution pattern | Varies in biological activity |

This comparative analysis underscores the significance of specific functional groups in determining the overall biological profile of anilines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.